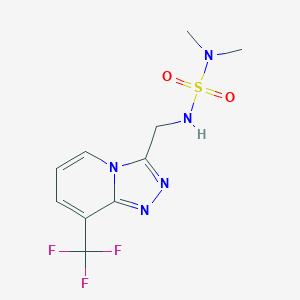
F6524-5902
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine is a complex organic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
科学研究应用
Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its unique structure allows it to act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, making it a valuable compound in drug discovery .
In addition to its medicinal applications, this compound is also utilized in material sciences for the development of new materials with specific properties . Its ability to form stable complexes with metals and other compounds makes it useful in catalysis and other industrial processes.
作用机制
Target of Action
The primary target of F6524-5902 is phosphorylated-p68 (P-p68) . P-p68 is a key protein that modulates the Wnt/β-catenin pathway, a crucial biological pathway that promotes cancer cell growth and metastasis . P-p68 is abundant in tumor cells and plays a key role in promoting the transport of β-catenin from the cell cytoplasm into the nucleus .
Mode of Action
This compound is a first-in-class anticancer agent that targets P-p68 and attenuates the nuclear shuttling of β-catenin . By inhibiting the transport of β-catenin into the nucleus, this compound disrupts the Wnt/β-catenin signaling pathway, which is essential for cancer cell growth and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is crucial for cell growth, differentiation, and survival. When this compound inhibits the nuclear transport of β-catenin, it disrupts the Wnt/β-catenin signaling pathway, leading to the inhibition of cancer cell growth and metastasis .
Pharmacokinetics
The pharmacokinetics of this compound are dose-proportional, and the compound exhibits plasma and tumor tissue in nude mice . .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and metastasis . The compound demonstrates potent antiproliferative activity in vitro against triple-negative breast cancer (TNBC) cell lines . Treatment with this compound results in the induction of apoptosis, G2-M cell-cycle arrest, and aneuploidy in a subset of cell lines .
准备方法
The synthesis of dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
In industrial production, the scale-up reaction and late-stage functionalization of triazolopyridine further demonstrate its synthetic utility . The use of microwave irradiation in the synthesis process not only reduces the reaction time but also enhances the overall efficiency of the reaction.
化学反应分析
Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or other reduced derivatives
相似化合物的比较
Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[1,5-a]pyridines . While these compounds share some structural similarities, the presence of different functional groups and substituents can significantly alter their chemical properties and biological activities.
For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their anticancer, antimicrobial, and anti-inflammatory activities . In contrast, 1,2,4-triazolo[1,5-a]pyridines exhibit activities as RORγt inverse agonists and PHD-1 inhibitors
属性
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O2S/c1-17(2)21(19,20)14-6-8-15-16-9-7(10(11,12)13)4-3-5-18(8)9/h3-5,14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUFGHAYLUHUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














